N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is a heterocyclic compound featuring a fused thiazolo-pyridazine core substituted with a 2-methyl-4-oxo group, a phenyl ring, and an acetamide side chain linked to a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in kinase inhibition or CNS-targeted applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-23-20-21(31-13)19(14-5-3-2-4-6-14)25-26(22(20)28)12-18(27)24-15-7-8-16-17(11-15)30-10-9-29-16/h2-8,11H,9-10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPODQBBNZWENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin-6-ylamine. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to yield the amine derivative.
Synthesis of the Thiazolopyridazinyl Moiety: The thiazolopyridazinyl component is synthesized by reacting 2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazine with appropriate reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxin and thiazolopyridazinyl moieties using acetic anhydride as a coupling agent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a significant presence of nitrogen and sulfur heteroatoms which are crucial for its biological activity.
Antidiabetic Potential
Recent studies have highlighted the anti-diabetic properties of derivatives related to this compound. It has been evaluated for its inhibitory effects on α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in individuals with Type 2 diabetes mellitus (T2DM) .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that certain derivatives can inhibit acetylcholinesterase activity, which is beneficial in treating AD by enhancing cholinergic neurotransmission .
Antimicrobial Activity
Preliminary investigations have shown that compounds with similar structures exhibit antimicrobial properties. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide may also possess similar activities against various pathogens .
Case Study 1: Anti-Diabetic Evaluation
A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and tested their efficacy against α-glucosidase. The results indicated that certain modifications significantly enhanced inhibitory activity compared to standard drugs used in T2DM management .
Case Study 2: Neuroprotective Screening
In another study focused on neurodegenerative diseases, compounds derived from the benzodioxin framework were screened for acetylcholinesterase inhibition. Results showed promising neuroprotective effects, suggesting potential for further development into therapeutic agents for AD .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with derivatives listed in , which include benzodioxin, thiazole, pyridazine, and amide/carboxamide groups. Key comparisons are outlined below:
Hydrogen Bonding and Crystal Packing
Pharmacological Potential
- The thiazolo-pyridazine core in the target compound is understudied compared to quinazolinone or benzamide derivatives, which are well-documented in kinase inhibitor patents.
- The benzodioxin moiety may confer improved metabolic stability over simpler aryl groups (e.g., phenyl in 949259-86-3 ), a hypothesis supported by prior studies on benzodioxin-containing drugs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial reaction involves the formation of sulfonamide derivatives which are then further modified to yield the target compound. A typical synthesis pathway includes:
- Formation of Sulfonamide : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Formation of Target Compound : The sulfonamide is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base like lithium hydride to obtain the desired acetamide derivative .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Compounds derived from this structure have shown promising results in inhibiting AChE, which is crucial for treating Alzheimer's disease. For instance, one study reported IC50 values indicating moderate inhibition activity .
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivative | AChE | 157.31 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y) sulfonamide | BChE | 46.42 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have indicated that modifications to the benzodioxin moiety can enhance antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure's lipophilicity plays a significant role in its effectiveness .
Study on Antidiabetic Potential
A study investigated the effect of synthesized benzodioxin derivatives on α-glucosidase inhibition as a potential treatment for Type 2 Diabetes Mellitus (T2DM). The results showed that certain derivatives significantly reduced glucose absorption by inhibiting α-glucosidase activity .
Neuroprotective Effects
Another research focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
Cyclocondensation reactions using aminopyridines and heterocyclic precursors (e.g., Appel’s salt, 4,5-dichloro-1,2,3-dithiazolium chloride) are effective. Key steps include refluxing in ethanolic potassium hydroxide or using thiourea as a sulfur source. Reaction optimization may involve adjusting base strength and solvent polarity to enhance yields . For intermediates, consider coupling acetamide derivatives with functionalized benzodioxin moieties under anhydrous conditions .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : 1H/13C NMR for confirming regiochemistry of the thiazolo-pyridazine core and benzodioxin substituents.
- IR : Identify carbonyl (C=O) and amide (N-H) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms .
Q. What biological assays are suitable for initial pharmacological evaluation?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) determination .
- Antioxidant Potential : DPPH radical scavenging or FRAP assays to assess redox activity .
Advanced Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while cheminformatics tools analyze reaction networks. For example, ICReDD’s workflow integrates quantum calculations with experimental data to prioritize reaction conditions, reducing trial-and-error experimentation . Molecular dynamics simulations can also model solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in reaction yields under varying conditions?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, base strength).
- In Situ Monitoring : Raman spectroscopy or HPLC tracks intermediate formation.
- Retrosynthetic Analysis : Re-evaluate protecting group strategies or reagent compatibility if yields diverge unexpectedly. Cross-reference computational predictions with experimental data to identify outliers .
Q. What mechanistic insights explain base sensitivity in thiazolo[4,5-d]pyridazine synthesis?
The reaction of aminopyridines with Appel’s salt involves base-catalyzed HCl elimination. The pyridyl nitrogen coordinates with the dithiazole sulfur (S-1), stabilizing intermediates. Electron-withdrawing groups on the benzodioxin ring may enhance proton acidity, accelerating elimination but risking side reactions (e.g., hydrolysis) .
Q. How do electron-withdrawing substituents affect the stability of the thiazolo-pyridazine core?
Substituents like nitro or trifluoromethyl groups increase electrophilicity, making the core susceptible to nucleophilic attack. Stability studies in wet solvents (e.g., DMSO/water mixtures) reveal degradation pathways, necessitating anhydrous storage or inert atmospheres during synthesis .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate ion suppression.
- Degradation Products : Monitor for hydrolyzed acetamide or oxidized thiazole byproducts via stability-indicating HPLC methods .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
